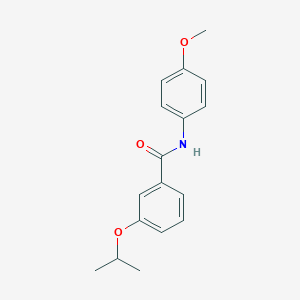
4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide, also known as EHM-01, is a synthetic compound that has gained interest in the scientific community due to its potential use in medical research.
作用机制
4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide exerts its effects through the activation of the transient receptor potential vanilloid type 1 (TRPV1) channel. TRPV1 is a receptor found on the surface of sensory neurons that is involved in the perception of pain and inflammation. 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide binds to TRPV1 and activates it, leading to a decrease in the transmission of pain signals and the release of anti-inflammatory molecules.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide has been shown to have several biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. Additionally, 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide can increase the levels of anti-inflammatory molecules such as interleukin-10 (IL-10) and heme oxygenase-1 (HO-1). 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide has also been shown to reduce oxidative stress and improve mitochondrial function in neurons.
实验室实验的优点和局限性
One of the advantages of 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide is its specificity for TRPV1, which allows for targeted modulation of pain and inflammation. Additionally, 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide has shown good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide is its relatively low potency compared to other TRPV1 agonists. This may limit its effectiveness in certain applications and require higher doses for desired effects.
未来方向
There are several future directions for research on 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide. One area of interest is the potential use of 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the long-term safety and efficacy of 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide in animal models and humans. Finally, the development of more potent analogs of 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide may improve its effectiveness in certain applications.
合成方法
4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide can be synthesized through a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 2-cyclohexen-1-one with hydroxylamine to form 2-hydroxycyclohexanone oxime. This intermediate is then reacted with 4-ethoxy-3-nitrobenzoyl chloride to form the desired product, 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide. The synthesis process is complex and requires careful control of reaction conditions to obtain a high yield of pure product.
科学研究应用
4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide has shown potential in various medical research applications, including as an analgesic, anti-inflammatory, and neuroprotective agent. Studies have shown that 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide can alleviate pain and inflammation in animal models of neuropathic pain and arthritis. Additionally, 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide has been shown to protect neurons from damage caused by oxidative stress and inflammation, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-21-16-10-9-13(11-12(16)2)17(20)18(3)14-7-5-6-8-15(14)19/h9-11,14-15,19H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFXVZWZVFJHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N(C)C2CCCCC2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-ethylhexyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296791.png)

![3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5296796.png)
![1-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5296804.png)
![ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5296819.png)
![3-amino-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5296821.png)
![5-[4-(benzyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296829.png)


![methyl {[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5296857.png)
![3-(4-fluorobenzyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5296884.png)
![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5296903.png)
![3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine](/img/structure/B5296906.png)